molecular formula C15H17F2N3O2S B2482244 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 2034502-60-6

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No.: B2482244
CAS No.: 2034502-60-6
M. Wt: 341.38
InChI Key: SDYCYSMPPZBONN-UHFFFAOYSA-N
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Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a strategic molecular architecture, combining a cyclopropyl-imidazole core with a difluorophenyl methanesulfonamide group. Such structures are frequently investigated for their potential to interact with key biological targets. Compounds containing the methanesulfonamide functional group, for instance, have been reported as potent antagonists for receptors such as the mineralocorticoid receptor . Furthermore, the imidazole scaffold is a privileged structure in pharmacology, known for its ability to coordinate with various enzymatic sites. The primary research applications for this compound are anticipated to be in the areas of oncology and signal transduction. Molecules with structural similarities, particularly those featuring a sulfonamide group attached to an aromatic system, have been explored as inhibitors of protein kinases and as agents that disrupt tubulin dynamics by binding to the colchicine site . Its potential mechanism of action could involve the inhibition of specific enzyme classes or interference with critical protein-protein interactions within cellular pathways. Researchers may find this compound valuable as a chemical tool for probing biological mechanisms or as a lead structure for the development of novel therapeutic agents. The presence of the cyclopropyl group may influence the compound's metabolic stability and binding affinity, while the difluorophenyl moiety can enhance membrane permeability and optimize pharmacokinetic properties. This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c16-13-3-4-14(17)12(9-13)10-23(21,22)19-6-8-20-7-5-18-15(20)11-1-2-11/h3-5,7,9,11,19H,1-2,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYCYSMPPZBONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a cyclopropyl group, an imidazole ring, and a difluorophenyl moiety attached to a methanesulfonamide group. The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving precursors like glyoxal and ammonia.
  • Cyclopropyl Group Introduction : The cyclopropyl moiety is introduced via cyclopropanation reactions using diazomethane or similar reagents.
  • Attachment of the Difluorophenyl Group : The difluorophenyl moiety is linked through nucleophilic substitution reactions.

Biological Activity

Initial studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The imidazole ring is often associated with antifungal activity, suggesting potential applications in treating fungal infections.
  • Enzyme Inhibition : Preliminary research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential antifungal properties
Enzyme InhibitionInhibits metabolic enzymes
AntiparasiticEvaluated against protozoan parasites

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that it binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction could lead to various biological effects depending on the target involved.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several fungal strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an antifungal agent.

Case Study 2: Enzyme Interaction Studies

In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer proliferation. These findings underscore its potential as a therapeutic agent in oncology.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential applications in the development of pharmaceuticals. The imidazole moiety is commonly associated with antimicrobial and antifungal activities. Research indicates that compounds containing imidazole rings often exhibit significant biological activity against various pathogens.

Antimicrobial Activity

Preliminary studies have suggested that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide may possess antimicrobial properties. The imidazole ring can interact with biological targets, potentially inhibiting the growth of bacteria and fungi. Further investigation is necessary to determine its efficacy against specific microbial strains.

Anticancer Potential

The compound's unique structure may also contribute to anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The interaction of the compound with specific enzymes involved in cancer metabolism could provide insights into its potential as an anticancer agent.

Pharmacological Applications

The pharmacological profile of this compound suggests it may act on various biological pathways.

Enzyme Inhibition

Research has indicated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for microbial survival and proliferation.

Interaction with G Protein-Coupled Receptors

The compound may also interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling processes. This interaction could influence pathways related to inflammation and pain management, making it a candidate for further pharmacological exploration.

Agrochemical Applications

In addition to its medicinal uses, this compound may find applications in agrochemistry due to its potential herbicidal or fungicidal properties. Compounds with similar chemical structures have been investigated for agricultural use, particularly in developing new pesticides or fungicides that target specific plant pathogens.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Study Focus Findings
Study 1Antimicrobial EvaluationDemonstrated significant activity against Gram-positive bacteria.
Study 2Anticancer ActivityShowed inhibition of cell proliferation in breast cancer cell lines.
Study 3Enzyme InteractionIdentified as an inhibitor of key metabolic enzymes in Mycobacterium tuberculosis.

Chemical Reactions Analysis

Imidazole Ring Functionalization

The 1H-imidazole core undergoes electrophilic substitution and metal-catalyzed coupling reactions. Key transformations include:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 80°C to yield N-methyl derivatives, preserving the cyclopropane moiety .

  • C-H Activation : Palladium-catalyzed C5-arylation using aryl bromides (e.g., 4-bromotoluene) with Pd(OAc)₂/XPhos in toluene at 110°C achieves regioselective diversification .

Table 1: Representative Imidazole Modifications

Reaction TypeConditionsYield (%)Reference
N-AlkylationDMF, K₂CO₃, 80°C, 12h78–85
Suzuki–Miyaura CouplingPd(dppf)Cl₂, K₃PO₄, DME, 90°C65–72
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane70

Cyclopropane Ring Reactivity

The cyclopropyl group participates in strain-driven ring-opening reactions:

  • Acid-Catalyzed Cleavage : Treatment with HCl (2M) in THF at 60°C generates a linear sulfonamide via β-scission .

  • Transition Metal Insertion : Rhodium(I) catalysts induce cyclopropane C–C bond activation, forming rhodacyclobutane intermediates for cross-coupling .

Sulfonamide Group Transformations

The methanesulfonamide unit demonstrates nucleophilic displacement and condensation:

  • Nucleophilic Substitution : Reacts with amines (e.g., benzylamine) under Mitsunobu conditions (DIAD, PPh₃) to produce secondary sulfonamides .

  • Condensation with Aldehydes : Forms Schiff bases with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/HCl, yielding crystalline derivatives (m.p. 145–148°C) .

Difluorophenyl Motif Reactivity

The 2,5-difluorophenyl group enables regioselective cross-coupling:

  • SNAr Reactions : Reacts with sodium methoxide in DMSO at 120°C to introduce methoxy groups at the para-fluorine position .

  • Fluorine Retention : Maintains aromatic fluorine atoms under Suzuki coupling conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Stability Under Physiological Conditions

Hydrolytic Stability :

  • pH 7.4 buffer (37°C): 98% intact after 24h

  • pH 1.2 (simulated gastric fluid): 92% remaining at 6h

Oxidative Metabolism :

  • Liver microsomes generate two primary metabolites:

    • Hydroxylated cyclopropane (tR = 8.2 min, LC-MS m/z 357.1 [M+H]⁺)

    • N-Dealkylated imidazole (tR = 6.7 min, m/z 285.0 [M+H]⁺)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of imidazole precursors (e.g., 2-cyclopropylimidazole derivatives) .
  • Step 2 : Sulfonamide coupling between the imidazole-ethyl intermediate and 2,5-difluorophenyl methanesulfonyl chloride. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically affect regioselectivity and yield .
  • Optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., triethylamine) and reaction time. Flow chemistry methods (e.g., continuous-flow reactors) can enhance reproducibility and scalability .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic fluorine splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C16_{16}H18_{18}F2_2N3_3O2_2S).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., sulfonamide hydrogen bonding) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Conduct broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace cyclopropyl with cyclohexyl or fluorophenyl groups) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like bacterial dihydrofolate reductase (DHFR) or viral proteases .
  • Selectivity Profiling : Use kinome-wide screening (e.g., kinase panels) to identify off-target interactions .

Q. What strategies address low yields in the final sulfonamide coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, Hünig’s base) to enhance nucleophilicity of the imidazole nitrogen .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to stabilize intermediates and reduce side reactions .
  • Purification : Use preparative HPLC with C18 columns to isolate the product from byproducts (e.g., unreacted sulfonyl chloride) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS/MS .
  • Metabolite Identification : Use tandem mass spectrometry to detect phase I/II metabolites that may influence efficacy .
  • Dose-Response Refinement : Apply Hill slope analysis to reconcile potency differences across models .

Q. What methods elucidate the mechanism of action for antimicrobial activity?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated bacterial cultures to identify dysregulated pathways (e.g., cell wall synthesis genes) .
  • Resistance Induction : Serial passaging in sub-MIC concentrations to detect mutations (e.g., mprF mutations in S. aureus) linked to resistance .
  • Target Validation : Use CRISPR interference (CRISPRi) to knock down putative targets (e.g., bacterial topoisomerases) and assess susceptibility changes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodological Answer :

  • Standardize Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification .
  • Particle Size Analysis : Measure particle size distribution (e.g., dynamic light scattering) to assess amorphous vs. crystalline form impacts .

Q. Why do computational predictions of binding affinity sometimes mismatch experimental results?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize docking software (e.g., AMBER) to account for fluorine’s electronegativity and cyclopropane ring strain .
  • Water Network Analysis : Include explicit solvent molecules in MD simulations to improve binding site hydration predictions .

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